molecular formula C9H17ClN2 B1272175 1-Butyl-2,3-dimethylimidazolium chloride CAS No. 98892-75-2

1-Butyl-2,3-dimethylimidazolium chloride

Cat. No. B1272175
CAS RN: 98892-75-2
M. Wt: 188.7 g/mol
InChI Key: HHHYPTORQNESCU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-2,3-dimethylimidazolium Chloride is a type of ionic liquid suitable for use in strongly basic conditions, such as for oxidations and metathesis reactions . It has a molecular formula of C9H17ClN2 and an average mass of 188.698 Da . It can be used as a solvent in the chemical modification of polysaccharide cellulose and as a model ionic liquid in the conversion of a monosaccharide like fructose into 5-hydroxymethylfurfural using H2SO4 .


Synthesis Analysis

The synthesis of 1-Butyl-2,3-dimethylimidazolium chloride involves the combination of zinc chloride and 1-butyl-2,3-dimethylimidazolium chloride . The resulting compounds are analyzed by DSC, 13C, 1H, and 35Cl solid state and solution NMR, and mass spectrometry (ESI, MS/MS) .


Molecular Structure Analysis

The compound crystallizes in the monoclinic crystal system, space group P2 1 /n, with Z = 4, and unit cell dimensions a = 8.588 (2), b = 11.789 (1), c = 10.737 (2) Å, β = 91.62 (3) ° .


Chemical Reactions Analysis

1-Butyl-2,3-dimethylimidazolium chloride can be used to prepare 1-butyl-2,3-dimethylimidazolium dicarba-7,8-nidoundecaborate by reacting with caesium dicarba-7,8-nido-undecaborate . It can also be used to prepare mesoporous ZnAl2O4 nanomaterials, which are used as catalysts or catalyst supports .

Scientific Research Applications

Chemical Synthesis

1-Butyl-2,3-dimethylimidazolium chloride is utilized as a solvent in the chemical modification of polysaccharide cellulose . This application is significant in the synthesis of bioactive compounds, where it acts as a reaction medium and can enhance the rate of reaction due to its ionic liquid properties.

Biotechnology

In biotechnology, this compound serves as a model ionic liquid for the conversion of monosaccharides like fructose into 5-hydroxymethylfurfural using H2SO4 . This process is crucial for producing biofuels and biochemicals from renewable resources.

Pharmaceuticals

The ionic liquid’s role in pharmaceuticals is still emerging, but its use as a solvent for polysaccharide cellulose modification indicates potential in drug formulation and delivery systems, where solubility and stability are key factors .

Materials Science

1-Butyl-2,3-dimethylimidazolium chloride is used to prepare mesoporous ZnAl2O4 nanomaterials, which act as catalysts or catalyst supports . These materials have applications in various fields, including catalysis and adsorption.

Environmental Science

As an environmentally friendly medium, 1-Butyl-2,3-dimethylimidazolium chloride contributes to green chemistry initiatives. It’s used in processes that aim to reduce waste and toxicity while enhancing efficiency in chemical reactions .

Energy Production

This compound has been explored for its potential in energy production, particularly in the passivation of vacancy defects in perovskite films for photodetectors, which are crucial for the development of self-powered UV sensors .

Electrochemistry

The ionic liquid properties of 1-Butyl-2,3-dimethylimidazolium chloride make it suitable for electrochemical applications, including electrochemical deposition and analysis .

Catalysis

It is also used in strongly basic conditions for oxidations and metathesis reactions, showcasing its versatility as an organocatalyst .

Mechanism of Action

Target of Action

1-Butyl-2,3-dimethylimidazolium chloride, also known as 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium chloride, is an ionic liquid . It primarily targets the chemical modification of polysaccharide cellulose . It also acts on the conversion of monosaccharides like fructose into 5-hydroxymethylfurfural .

Mode of Action

This compound interacts with its targets by acting as a solvent . It facilitates the conversion of monosaccharides into 5-hydroxymethylfurfural using H2SO4 . It also aids in the chemical modification of polysaccharide cellulose .

Biochemical Pathways

The compound affects the biochemical pathway involved in the conversion of monosaccharides into 5-hydroxymethylfurfural . This conversion is a crucial step in the production of biofuels and value-added chemicals from biomass .

Pharmacokinetics

As an ionic liquid, 1-Butyl-2,3-dimethylimidazolium chloride has unique ADME properties. It is soluble in water , which can impact its bioavailability . .

Result of Action

The primary result of the action of 1-Butyl-2,3-dimethylimidazolium chloride is the production of 5-hydroxymethylfurfural from monosaccharides . This compound also contributes to the chemical modification of polysaccharide cellulose .

Action Environment

The action of 1-Butyl-2,3-dimethylimidazolium chloride is influenced by environmental factors. It is suitable for use in strongly basic conditions , such as those found in oxidation reactions and metathesis reactions . It is also stable under standard conditions , but decomposition reactions may occur under high temperature, strong acid, or strong base conditions .

Safety and Hazards

The safety information for 1-Butyl-2,3-dimethylimidazolium chloride includes avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The application of ionic liquids in perovskite has attracted widespread attention for its astounding performance improvement of perovskite solar cells (PSCs) . The future direction of research on 1-Butyl-2,3-dimethylimidazolium chloride could involve further exploration of its passivation mechanism on inorganic perovskites .

properties

IUPAC Name

1-butyl-2,3-dimethylimidazol-3-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.ClH/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHYPTORQNESCU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047906
Record name 1-Butyl-2,3-dimethylimidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-2,3-dimethylimidazolium chloride

CAS RN

98892-75-2
Record name 1-Butyl-2,3-dimethylimidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butyl-2,3-dimethylimidazolium chloride
Reactant of Route 2
Reactant of Route 2
1-Butyl-2,3-dimethylimidazolium chloride
Reactant of Route 3
Reactant of Route 3
1-Butyl-2,3-dimethylimidazolium chloride
Reactant of Route 4
Reactant of Route 4
1-Butyl-2,3-dimethylimidazolium chloride
Reactant of Route 5
Reactant of Route 5
1-Butyl-2,3-dimethylimidazolium chloride
Reactant of Route 6
1-Butyl-2,3-dimethylimidazolium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.